molecular formula C22H21N5O5S B2383398 N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946200-86-8

N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Número de catálogo: B2383398
Número CAS: 946200-86-8
Peso molecular: 467.5
Clave InChI: XTWFDKCWDDKSMF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This product, N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide, is a small molecule research compound intended for use in laboratory investigations only. The core structure of this molecule is based on a pyrazolo[3,4-d]pyrimidin-4-one scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery . The specific biological target, mechanism of action, and research applications for this analog are not currently specified in the scientific literature available to us. Researchers are encouraged to consult the primary scientific literature for insights into the potential research utility of related pyrazolo[3,4-d]pyrimidine derivatives. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please note that the specific data regarding this compound's applications and mechanisms are not available from our current sources, and this description is based on its structural classification.

Propiedades

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5S/c1-30-16-7-5-4-6-15(16)27-20-14(11-23-27)21(29)26-22(25-20)33-12-19(28)24-13-8-9-17(31-2)18(10-13)32-3/h4-11H,12H2,1-3H3,(H,24,28)(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWFDKCWDDKSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4OC)C(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide (CAS Number: 946200-86-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC22H21N5O5S
Molecular Weight467.5 g/mol
StructureChemical Structure

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide, as promising anticancer agents. The compound has shown significant cytotoxic effects against various cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. For instance:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
  • Apoptosis Induction : It promotes the activation of caspases and increases the levels of reactive oxygen species (ROS), which are critical for triggering apoptotic pathways.

Case Studies and Research Findings

  • Xia et al. Study :
    • Objective : To evaluate the antitumor activity of pyrazole derivatives.
    • Findings : The compound demonstrated significant growth inhibition with an IC50 value of approximately 49.85 µM against specific cancer cell lines .
  • Fan et al. Study :
    • Objective : Investigated the cytotoxicity of pyrazole derivatives against A549 cell lines.
    • Results : The compounds induced autophagy without apoptosis, indicating a novel mechanism of action .
  • Strocchi et al. Study :
    • Objective : Developed novel pyrazole analogues and assessed their potency against HCC and SNU449 cancer cell lines.
    • Outcome : Identified a compound with an IC50 value indicating strong antiproliferative activity .

Comparative Analysis of Related Compounds

To better understand the efficacy of N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide, a comparison with other related compounds is essential.

Compound NameIC50 (µM)Target Cell LineMechanism of Action
Compound A49.85A549Apoptosis induction
Compound B30HCCG2/M phase arrest
Compound C18NCI-H226Inhibition of CDK activity

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrazolo[3,4-d]pyrimidinone derivatives and acetamide-linked heterocycles. Key structural analogs and their comparative features are outlined below:

Compound Name / ID Core Structure Substituents Key Properties / Findings Reference ID
Target Compound Pyrazolo[3,4-d]pyrimidinone 3,4-dimethoxyphenyl, 2-methoxyphenyl, thioacetamide Enhanced metabolic stability; potential kinase inhibition due to pyrimidinone core
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Nitrophenyl, phenethyl, cyano Lower solubility due to nitro group; cytotoxic activity against cancer cell lines
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidinone Fluorophenyl, chromenone, fluoroethyl Improved target selectivity (e.g., PI3K inhibition); MP: 302–304°C
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide Thieno[2,3-d]pyrimidinone Ethyl, methyl, p-tolyl Moderate kinase inhibition; higher lipophilicity due to thieno ring
6-iodo-3-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one Quinazolinone Iodo, methoxyphenyl, morpholinyl Radiolabeling potential; altered pharmacokinetics due to iodine

Physicochemical and Spectroscopic Comparisons

NMR Analysis: The target compound’s methoxy groups (δ ~3.8–4.0 ppm in ¹H NMR) and pyrimidinone protons (δ ~7.5–8.5 ppm) align with analogs in , which highlights near-identical chemical shifts for conserved regions (e.g., pyrimidinone core) but deviations in substituent-sensitive regions (e.g., δ 29–36 ppm for acetamide-linked groups) . In contrast, fluorinated analogs () show downfield shifts (δ >8.5 ppm) due to electron-withdrawing fluorine substituents .

Thermal Stability :

  • The target compound’s melting point is expected to exceed 250°C (based on analogs in and ), though fluorinated derivatives (e.g., ) exhibit higher MPs (~300°C) due to increased crystallinity .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including thioether formation, acylation, and heterocyclic ring assembly. Key steps:

  • Thioacetamide coupling : Reacting a pyrazolo[3,4-d]pyrimidine intermediate with thioacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the thioether bridge .
  • Acylation : Introducing the 3,4-dimethoxyphenylacetamide group via nucleophilic substitution or coupling reagents like EDCI . Challenges include controlling regioselectivity in pyrazolo-pyrimidine ring formation and minimizing side reactions (e.g., oxidation of the thioether group) .

Q. Which characterization techniques are essential for verifying structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 3,4-positions on the phenyl ring) and thioether linkage integration .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
  • HPLC : Assess purity (>95% required for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs demonstrate:

  • Kinase inhibition : Pyrazolo-pyrimidine cores inhibit tyrosine kinases (e.g., EGFR, VEGFR) via competitive ATP-binding site interactions .
  • Antimicrobial activity : Thioether-linked acetamides show moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .
  • Anti-inflammatory potential : Methoxyphenyl groups may modulate COX-2 or NF-κB pathways, though direct evidence is pending .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

Contradictions often arise from tautomerism in the pyrazolo-pyrimidine ring or solvent-dependent shifts. Strategies:

  • Variable-temperature NMR : Resolve tautomeric equilibria by analyzing spectra at 25°C vs. 60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., dihydro-pyrimidine protons at δ 4.1–4.3 ppm) .
  • Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian09) .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent optimization : Replace DMF with acetonitrile or THF to reduce side-product formation during acylation .
  • Catalyst screening : Use Pd(OAc)₂/Xantphos for Suzuki couplings to introduce aryl groups with >80% yield .
  • In-line purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) affect bioactivity?

Comparative SAR studies of analogs reveal:

  • 3,4-Dimethoxyphenyl : Enhances solubility and kinase binding vs. 4-chlorophenyl derivatives (IC₅₀: 0.8 µM vs. 2.3 µM for EGFR) .
  • Thioether vs. sulfone : Thioether improves membrane permeability but reduces metabolic stability in hepatic microsomes .
  • Pyrazolo-pyrimidine substitution : 6-Thioacetamide derivatives show higher selectivity for VEGFR2 over FGFR1 .

Q. What in silico approaches predict target interactions and toxicity?

  • Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (PDB: 1M17) to prioritize targets .
  • ADMET prediction (SwissADME) : High gastrointestinal absorption (LogP: 2.8) but potential CYP3A4 inhibition .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in the pyrimidine ring) .

Data Analysis and Experimental Design

Q. How should researchers design assays to resolve discrepancies in IC₅₀ values across studies?

  • Standardize assay conditions : Use consistent ATP concentrations (e.g., 10 µM) in kinase inhibition assays .
  • Control for solvent effects : Limit DMSO to <0.1% to avoid false positives in cell-based assays .
  • Triplicate validation : Repeat dose-response curves (n=3) with reference inhibitors (e.g., erlotinib for EGFR) .

Q. What methods validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm kinase target engagement by measuring protein thermal stability shifts .
  • Western blotting : Assess downstream signaling (e.g., phosphorylated ERK/AKT) in treated vs. untreated cells .
  • CRISPR knockouts : Ablate suspected targets (e.g., VEGFR2) to determine compound dependency .

Q. How can researchers address low solubility in in vivo studies?

  • Formulation : Use cyclodextrin complexes or nanoemulsions to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the acetamide moiety .
  • Pharmacokinetic profiling : Monitor plasma levels via LC-MS/MS after IV/oral administration in rodent models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.